Cas no 1018052-21-5 (3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[5-cyclopropyl-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- 3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- SBB026511
- STK353437
- 3-[7-(difluoromethyl)-5-cyclopropyl-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-2-y l]propanoic acid
- 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
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- MDL: MFCD10001596
- Inchi: 1S/C12H12F2N4O2/c13-11(14)8-5-7(6-1-2-6)15-12-16-9(17-18(8)12)3-4-10(19)20/h5-6,11H,1-4H2,(H,19,20)
- InChI Key: ALKKNAKLABJBGI-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2CC2)=NC2=NC(CCC(=O)O)=NN12)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 381
- Topological Polar Surface Area: 80.4
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 200125-1g |
3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, 95% |
1018052-21-5 | 95% | 1g |
$1110.00 | 2023-09-06 | |
| Ambeed | A345198-1g |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 97% | 1g |
$405.0 | 2024-04-26 | |
| A2B Chem LLC | AJ06759-50mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 50mg |
$464.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06759-100mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 100mg |
$592.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06759-250mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 250mg |
$759.00 | 2024-04-20 | |
| A2B Chem LLC | AJ06759-500mg |
3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
1018052-21-5 | 95% | 500mg |
$1080.00 | 2024-04-20 | |
| Enamine | EN300-232028-0.05g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.05g |
$224.0 | 2024-06-20 | |
| Enamine | EN300-232028-0.1g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.1g |
$333.0 | 2024-06-20 | |
| Enamine | EN300-232028-0.25g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.25g |
$475.0 | 2024-06-20 | |
| Enamine | EN300-232028-0.5g |
3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
1018052-21-5 | 95% | 0.5g |
$748.0 | 2024-06-20 |
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Suppliers
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Related Literature
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Additional information on 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
Introduction to 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid (CAS No. 1018052-21-5)
3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid, identified by its CAS number 1018052-21-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the triazolopyrimidine class, a heterocyclic framework known for its broad spectrum of biological activities. The presence of a cyclopropyl group and a difluoromethyl substituent in its molecular structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.
The 1,2,4triazolo1,5-apyrimidin core of this compound is particularly noteworthy due to its potential to interact with various biological targets. Triazolopyrimidines have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of nitrogen atoms in the triazolopyrimidine ring system facilitates hydrogen bonding and other non-covalent interactions with biological macromolecules, which is crucial for the development of high-affinity ligands.
The difluoromethyl group is a key feature that enhances the metabolic stability and binding affinity of the compound. Fluorine atoms are known to modulate the electronic properties of molecules, often leading to improved pharmacokinetic profiles. In particular, the difluoromethyl group can increase lipophilicity and reduce susceptibility to enzymatic degradation, making it an attractive moiety in drug design.
The cyclopropyl group introduces steric hindrance into the molecule, which can influence its binding mode to biological targets. Steric effects are critical in determining the efficacy and selectivity of a drug molecule. By incorporating a cyclopropyl group, medicinal chemists can fine-tune the interactions between the compound and its target protein or enzyme.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such complex molecules with high accuracy. These computational tools have been instrumental in identifying novel analogs of 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid that may exhibit enhanced potency or selectivity. For instance, molecular dynamics simulations have revealed that the triazolopyrimidine core adopts specific conformations that are favorable for binding to certain enzyme active sites.
In vitro studies have demonstrated that derivatives of this compound class exhibit promising activity against various therapeutic targets. Notably, some analogs have shown inhibitory effects on kinases and other enzymes involved in cancer signaling pathways. The combination of structural features such as the cyclopropyl, difluoromethyl, and triazolopyrimidine moieties makes this compound a versatile scaffold for further derivatization.
The synthesis of 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the process. These methods not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.
One of the most exciting aspects of this compound is its potential application in developing next-generation therapeutics. Researchers are exploring its efficacy in preclinical models of diseases such as cancer and inflammation. Preliminary data suggest that derivatives of this compound may interfere with critical cellular processes without significant off-target effects.
The role of computational modeling in understanding the mechanism of action cannot be overstated. By integrating experimental data with computational predictions, scientists can gain deeper insights into how this compound interacts with biological systems. This holistic approach has led to the identification of novel pharmacophores and has guided the design of more effective drug candidates.
The future prospects for 3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid are vast. As our understanding of biological pathways continues to evolve, new opportunities for therapeutic intervention will emerge. This compound represents a prime example of how structural innovation can lead to breakthroughs in medicine.
In conclusion,3-5-cyclopropyl-7-(difluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid (CAS No. 1018052-21-5) is a structurally intriguing molecule with significant potential in medicinal chemistry. Its unique combination of functional groups and biological activity makes it an attractive candidate for further research and development. As advancements in synthetic chemistry and computational biology continue to accelerate,this compound is poised to play a crucial role in shaping the future of drug discovery.
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